1-Bromo-4-isopropoxy-5-methoxy-2-(trifluoromethyl)benzene
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Overview
Description
1-Bromo-4-isopropoxy-5-methoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C11H12BrF3O2. It is a derivative of benzene, characterized by the presence of bromine, isopropoxy, methoxy, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-isopropoxy-5-methoxy-2-(trifluoromethyl)benzene can be achieved through several synthetic routesThe reaction conditions typically involve the use of bromine or a brominating agent, along with appropriate solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-isopropoxy-5-methoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules .
Scientific Research Applications
1-Bromo-4-isopropoxy-5-methoxy-2-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of 1-Bromo-4-isopropoxy-5-methoxy-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The bromine atom and other functional groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(trifluoromethyl)benzene
- 1-Bromo-2-isopropoxy-4-(trifluoromethyl)benzene
- 1-Bromo-2-isopropoxy-5-methoxy-4-(trifluoromethyl)benzene
Uniqueness
1-Bromo-4-isopropoxy-5-methoxy-2-(trifluoromethyl)benzene is unique due to the specific combination of functional groups attached to the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H12BrF3O2 |
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Molecular Weight |
313.11 g/mol |
IUPAC Name |
1-bromo-5-methoxy-4-propan-2-yloxy-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C11H12BrF3O2/c1-6(2)17-10-4-7(11(13,14)15)8(12)5-9(10)16-3/h4-6H,1-3H3 |
InChI Key |
CBIWSAYANPXOQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)C(F)(F)F)Br)OC |
Origin of Product |
United States |
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